

# Comparative Analysis: CCT128930 and TRPM7 Channel Blockers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT128930 |           |
| Cat. No.:            | B1683974  | Get Quote |

This guide provides a detailed comparison between **CCT128930**, a selective inhibitor of Serine/Threonine Kinase 38 (STK38), and established channel blockers of the Transient Receptor Potential Melastatin 7 (TRPM7). While not a direct TRPM7 inhibitor, **CCT128930**'s targeting of STK38, a kinase implicated in pathways that can influence ion channel function and cellular mechanics, presents a potential indirect or alternative strategy for modulating processes regulated by TRPM7. This document is intended for researchers, scientists, and drug development professionals investigating these cellular components.

### **Introduction to Targets**

**CCT128930** is a potent and selective inhibitor of STK38 (also known as NDR1), a member of the nuclear Dbf2-related family of kinases. STK38 is involved in the regulation of cell division, centrosome duplication, and cell morphology. Its inhibition by **CCT128930** has been shown to induce G1 cell cycle arrest and has demonstrated anti-proliferative effects in various cancer cell lines.

TRPM7 (Transient Receptor Potential Melastatin 7) is a unique bifunctional protein that acts as both a Ca2+- and Mg2+-permeable ion channel and a serine/threonine kinase. This "chanzyme" is a crucial regulator of cellular magnesium homeostasis and is involved in a wide array of physiological processes, including cell adhesion, migration, and proliferation. Dysregulation of TRPM7 is linked to various pathologies, including cancer and neurological disorders, making it a significant therapeutic target. Direct TRPM7 channel blockers, such as NS8593 and waixenicin A, inhibit its ion channel function.



Currently, direct evidence in the peer-reviewed literature establishing a functional, regulatory link between STK38 and the TRPM7 channel is not available. Therefore, this guide will compare the known characteristics and cellular effects of **CCT128930** as an STK38 inhibitor with those of direct TRPM7 channel blockers. The comparison is based on their distinct mechanisms of action and potential convergence on downstream cellular processes like cell cycle and migration.

#### **Quantitative Performance Data**

The following tables summarize the key quantitative metrics for **CCT128930** against its target and for representative TRPM7 channel blockers.

Table 1: Inhibitor Potency and Selectivity



| Compound     | Primary Target | IC50 (in vitro) | Cell-based<br>Potency             | Key Selectivity<br>Notes                                                                                                               |
|--------------|----------------|-----------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| CCT128930    | STK38 (NDR1)   | 26 nM           | 290 nM (p21 induction)            | Highly selective for STK38/STK3 (NDR2). Shows >100-fold selectivity against a panel of other kinases including ROCK and PKA.           |
| NS8593       | TRPM7 Channel  | ~1-10 μM        | 3-10 μM (Mg <sup>2+</sup> influx) | Also inhibits TRPM2, TRPC5, and voltage- gated K+ channels (KCNQ, hERG).                                                               |
| Waixenicin A | TRPM7 Channel  | ~500 nM         | 1-5 μM (Cell<br>viability)        | A natural product with higher potency than many synthetic blockers. Specificity against other TRP channels is not fully characterized. |

## **Mechanism of Action and Signaling Pathways**

**CCT128930** and TRPM7 blockers operate on distinct signaling pathways. **CCT128930** inhibits the STK38 kinase, impacting downstream effectors involved in cell cycle control. TRPM7 blockers directly obstruct the flow of ions through the TRPM7 channel, affecting cellular cation homeostasis and downstream signaling cascades that are sensitive to Mg<sup>2+</sup> and Ca<sup>2+</sup> levels.











Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Analysis: CCT128930 and TRPM7 Channel Blockers in Cellular Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683974#cct128930-compared-to-trpm7-channel-blockers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com